Product packaging for 5-Dehydroxy (3S)-Atorvastatin(Cat. No.:CAS No. 887196-26-1)

5-Dehydroxy (3S)-Atorvastatin

Cat. No.: B1145637
CAS No.: 887196-26-1
M. Wt: 542.6 g/mol
InChI Key: FXHZSTVKUASKCJ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dehydroxy (3S)-Atorvastatin is a specialized chemical derivative of the well-characterized HMG-CoA reductase inhibitor, Atorvastatin. This compound is supplied strictly for research use only and is not intended for diagnostic or therapeutic applications. As a research tool, it is primarily valuable for investigating the structure-activity relationship (SAR) of statin molecules, particularly the role of the hydroxyl group in the dihydroxyheptanoic acid side chain which, in the parent compound, is critical for binding to the HMG-CoA reductase enzyme . By studying such derivatives, researchers can gain deeper insights into the enzymatic mechanism and the specific molecular interactions required for inhibition. The (3S) configuration further provides a unique stereoisomer for probing the active site's stereospecific requirements. The parent compound, Atorvastatin, is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in the endogenous cholesterol biosynthesis pathway . Inhibition of this pathway in the liver results in a compensatory increase in the expression of LDL receptors on hepatocyte surfaces, leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream . Researchers can utilize this compound to explore the biochemical and pharmacodynamic consequences of structural modifications, which may contribute to the development of novel probes or therapeutic agents targeting cholesterol metabolism or other mevalonate pathway-dependent processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887196-26-1

Molecular Formula

C33H35FN2O4

Molecular Weight

542.6 g/mol

IUPAC Name

(5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid

InChI

InChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1

InChI Key

FXHZSTVKUASKCJ-MHZLTWQESA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Synonyms

(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; 

Origin of Product

United States

Preamble to 5 Dehydroxy 3s Atorvastatin Within Advanced Pharmaceutical Research Paradigms

Contextualization of Atorvastatin's Biotransformation Landscape and the Emergence of Specific Metabolites in Research

Atorvastatin (B1662188) undergoes extensive metabolism, primarily in the gut and liver. drugbank.com The biotransformation process is complex, involving several key enzymatic pathways. mdpi.comencyclopedia.pub The most significant of these is oxidation mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 and, to a lesser degree, CYP3A5 isoforms. researchgate.netnih.govpharmgkb.orgnih.gov This process results in the formation of active ortho- and para-hydroxylated metabolites, which are equipotent to the parent drug and account for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase. drugbank.commdpi.comnih.gov

Within this intricate metabolic landscape, other minor metabolites and related substances emerge. 5-Dehydroxy (3S)-Atorvastatin is identified as an impurity of atorvastatin. chemicalbook.com Its emergence in research is not as a primary active metabolite but as a crucial reference compound for analytical purposes, essential for ensuring the purity and quality of the parent drug during synthesis and formulation. chemicalbook.comresearchgate.net The characterization of such analogues is vital for building a complete profile of all chemical entities related to the administration and production of atorvastatin.

Table 1: Key Enzymes in Atorvastatin Metabolism This interactive table summarizes the primary enzymes involved in the biotransformation of atorvastatin.

Enzyme Family Specific Enzyme(s) Primary Role in Atorvastatin Metabolism Reference(s)
Cytochrome P450 CYP3A4, CYP3A5 Oxidation to form active ortho- and para-hydroxy metabolites. CYP3A4 is the major isoform. mdpi.comresearchgate.netnih.govpharmgkb.org

Significance of Investigating Stereospecific Atorvastatin Derivatives in Mechanistic Drug Disposition Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology. Atorvastatin itself is a stereospecific molecule, with the active form possessing a (3R,5R) configuration in its dihydroxyheptanoic acid side chain. wikipedia.org The synthesis of atorvastatin is a significant challenge that requires precise control to produce the desired stereoisomer, as biological systems, particularly enzymes and transporters, are highly sensitive to a molecule's spatial orientation. acs.orgmdpi.com

The compound name "this compound" explicitly denotes a specific stereoisomer, highlighting the scientific importance of stereospecificity. The investigation of such specific derivatives is fundamental to mechanistic drug disposition studies, which seek to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Different stereoisomers of a drug or its metabolites can exhibit vastly different affinities for metabolic enzymes like CYP3A4 and hepatic transporters such as OATP1B1. pharmgkb.orgtandfonline.com

By studying stereospecific derivatives, researchers can:

Elucidate the precise structural requirements for binding to and being processed by metabolic enzymes and transporters.

Understand why one stereoisomer is active while another may be inactive or metabolized through a different pathway.

Develop more accurate predictive models, such as physiologically based pharmacokinetic (PBPK) models, that account for stereoselective processes. mdpi.com

The use of specific stereoisomers like this compound as research tools allows for a deeper, more mechanistic interrogation of the biological systems that handle atorvastatin, contributing to a more complete understanding of its pharmacological profile. acs.org

Research Imperatives for the Comprehensive Characterization of Novel Atorvastatin Analogues beyond Primary Drug Candidate Status

The imperative to characterize novel drug analogues such as this compound, which are not primary drug candidates themselves, is driven by several key scientific and regulatory needs. These compounds are invaluable tools that serve purposes extending well beyond therapeutic action.

One of the foremost reasons is their role as analytical standards . The purity of an active pharmaceutical ingredient is paramount. Analogues and process-related impurities must be identified, quantified, and controlled. researchgate.net this compound, documented as an impurity of atorvastatin, serves as a certified reference material, enabling the development and validation of analytical methods (e.g., high-performance liquid chromatography) to ensure that batches of the manufactured drug meet stringent purity specifications. chemicalbook.comcardiosomatics.ru

Furthermore, these analogues are crucial for mechanistic research . They act as molecular probes to explore the structure-activity relationships of enzymes and transporters. researchgate.net By comparing how the parent drug and its specific analogues interact with a biological target, scientists can map the functional topography of binding sites and understand the chemical features that govern metabolic pathways. tandfonline.com This knowledge is foundational to the fields of drug metabolism and toxicology.

Finally, a comprehensive characterization of all related substances is necessary to build a complete metabolic and dispositional profile of a drug. researchgate.netresearchgate.net While major metabolites often define the primary pharmacological effect, minor metabolites can sometimes contribute to idiosyncratic reactions or unforeseen drug-drug interactions. Identifying every component of a drug's metabolic fate is essential for a holistic understanding of its behavior in the body.

Table 2: Chemical Properties of this compound This table outlines key computed chemical properties of the subject compound.

Property Value Reference(s)
Molecular Formula C₃₃H₃₅FN₂O₄ nih.gov
Molecular Weight 542.6 g/mol chemicalbook.com
IUPAC Name (3S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3-hydroxyheptanoic acid chemicalbook.com

Theoretical Frameworks Guiding the Exploration of Secondary Drug Metabolites and Their Scientific Utility

The exploration of secondary drug metabolites and analogues like this compound is guided by established theoretical frameworks within pharmaceutical sciences. These frameworks provide the rationale and methodologies for such investigations.

A central concept is Physiologically Based Pharmacokinetic (PBPK) modeling . PBPK models are mathematical representations of the physiological and biochemical processes that determine a drug's ADME. mdpi.comresearchgate.net To be accurate, these models must account for all relevant pathways, including the formation of major and minor metabolites and their subsequent disposition. nih.gov The characterization of analogues provides essential input parameters for these models, improving their ability to predict drug behavior and potential drug-drug interactions.

The principles of Drug Metabolism and Pharmacokinetics (DMPK) form another guiding framework. This field relies on a combination of in vitro and in vivo experiments to map metabolic pathways. researchgate.net In vitro systems, such as human liver microsomes and recombinant enzymes, are used to identify potential metabolites and the enzymes responsible for their formation. nih.govnih.gov The data from these studies, which require analytical standards for identified metabolites, are then used to inform and interpret in vivo studies, providing a mechanistic understanding of a drug's fate. nih.gov

Finally, the concept of Structure-Activity Relationship (SAR) is fundamental. SAR studies investigate how a molecule's chemical structure correlates with its biological activity or metabolic stability. researchgate.net By synthesizing and studying a series of related analogues, researchers can systematically determine the impact of specific functional groups and stereochemical arrangements. This knowledge is not only crucial for understanding an existing drug but is also invaluable for the rational design of new chemical entities with improved properties.

Sophisticated Synthetic Methodologies for the Enantiospecific Preparation of 5 Dehydroxy 3s Atorvastatin

Strategic Approaches to Stereocontrolled Synthesis of Atorvastatin (B1662188) Hydroxy Acid Analogs

The synthesis of atorvastatin and its analogs is a significant challenge due to the presence of a chiral β,δ-dihydroxyheptanoic acid side chain. google.com A key strategy in the synthesis of atorvastatin analogs involves the stereocontrolled formation of the syn-1,3-diol moiety. researchgate.net One notable approach utilizes an intramolecular oxidative oxygen-nucleophilic bromocyclization of a homoallylic tert-butyl carbonate derived from D-aspartic acid. This method establishes the desired stereochemistry and provides a functionalized bromomethyl group for constructing the side chain with high regio- and diastereocontrol. researchgate.net

Another strategy focuses on the Paal-Knorr synthesis for the pyrrole (B145914) core, a central component of the atorvastatin molecule. researchgate.netnih.gov This reaction involves the condensation of a 1,4-diketone with a primary amine. nih.gov The efficiency of this reaction can be significantly influenced by the choice of catalyst and reaction conditions. For instance, the use of pivalic acid as a catalyst in a refluxing solvent mixture has been shown to be effective. rsc.org

Multi-Step Reaction Sequences for the Introduction and Modification of Specific Functional Groups Leading to the 5-Dehydroxy Scaffold

The construction of the 5-Dehydroxy scaffold of atorvastatin involves a series of carefully orchestrated reaction sequences. A common strategy involves the use of a chiral building block, such as ethyl (R)-4-cyano-3-hydroxybutyrate, to introduce the initial stereocenter. mdpi.com Subsequent steps focus on elongating the side chain and introducing the remaining functional groups.

One chemoenzymatic process for creating the β,δ-dihydroxyheptanoic acid side chain utilizes an aldolase-catalyzed reaction. google.com This enzymatic step allows for the stereoselective formation of key carbon-carbon bonds. google.comnih.gov The resulting intermediate can then be chemically modified to introduce the necessary functional groups for the final atorvastatin analog. nih.gov

The Paal-Knorr reaction is a pivotal step in many synthetic routes, forming the central pyrrole ring. nih.gov This reaction requires the synthesis of a highly substituted 1,4-diketone, which can be achieved through a multi-step sequence involving a Knoevenagel condensation followed by a Stetter reaction. rsc.org The other reactant, a primary amine bearing the chiral side chain, is synthesized separately and then condensed with the diketone. nih.gov

Chemoselective and Regioselective Transformations in the Synthesis of Complex Drug Metabolites

The synthesis of complex molecules like drug metabolites often requires reactions that selectively target one functional group in the presence of others (chemoselectivity) or that favor the formation of one constitutional isomer over another (regioselectivity). sciforschenonline.orgresearchgate.net These selective transformations are crucial for achieving the desired molecular architecture and avoiding the formation of unwanted byproducts.

In the context of synthesizing pyrazole (B372694) and pyridazinone heterocycles, which share structural similarities with the pyrrole core of atorvastatin, the direction of nucleophilic attack can be controlled by the nature of the substituents and the reaction conditions. semanticscholar.orgmdpi.com For instance, the use of different hydrazine (B178648) derivatives and the presence or absence of an acid catalyst can dictate the regiochemical outcome of the cyclization reaction. semanticscholar.org

The Paal-Knorr synthesis of the atorvastatin pyrrole core itself is an example of a regioselective reaction. nih.gov The condensation of the 1,4-diketone with the primary amine specifically forms the desired substituted pyrrole ring. nih.gov Similarly, in the synthesis of atorvastatin analogs via a [3+2] cycloaddition, controlling the regioselectivity of the reaction is a key challenge that has been addressed through various synthetic strategies. nih.gov The development of chemoselective reduction methods, such as the 1,4-reduction of α,β-unsaturated carbonyl compounds, is also important for the synthesis of various drug intermediates. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity in 5-Dehydroxy (3S)-Atorvastatin Synthesis

Optimizing reaction conditions is a critical aspect of developing an efficient and scalable synthesis for any pharmaceutical compound. This involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of impurities.

In the chemoenzymatic synthesis of statin intermediates, for example, reaction optimization has led to significant improvements. By overcoming substrate inhibition and discovering more active enzymes, the catalyst loading has been reduced and the volumetric productivity has been increased. nih.gov For the Paal-Knorr reaction in atorvastatin synthesis, extensive optimization revealed that using pivalic acid as a catalyst in a specific solvent mixture of toluene-heptane-THF resulted in a clean and high-yielding transformation. rsc.org

In biocatalytic processes, such as those using 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), optimizing the feeding strategy of the aldehyde substrates has been shown to be a key parameter for improving productivity, yield, and purity. plos.org Furthermore, the development of mathematical models to describe the reaction kinetics can provide valuable insights for process optimization and scaling up the production. csic.es

Advanced Purification Techniques for Isomeric and Impurity Separation Post-Synthesis

Following the synthesis of a target compound, purification is a crucial step to remove any unreacted starting materials, byproducts, and isomeric impurities. The purity of the final active pharmaceutical ingredient is of utmost importance in the pharmaceutical industry.

For statin-related compounds, various advanced purification techniques are employed. Crystallization is a common method used to obtain highly pure compounds. For instance, the lactone intermediate in an atorvastatin synthesis was obtained as white crystals after purification. nih.gov In another example, the final product was isolated in high yield and purity through crystallization. nih.gov

Chromatographic techniques are also widely used for the separation of complex mixtures. nih.gov High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing purity and can also be used for preparative separations. mdpi.comresearchgate.net For the separation of isomers, which can be particularly challenging due to their similar physicochemical properties, specialized techniques like high-resolution ion mobility spectrometry-mass spectrometry (IMS-MS) have shown great promise. mdpi.comtofwerk.com This technique can separate isomers that are difficult to resolve by conventional liquid chromatography. tofwerk.com Adsorptive separation methods, using materials like silica (B1680970) gel, are also employed for the purification of statin intermediates. nih.gov

Enzymatic or Biocatalytic Approaches to Stereoselective Synthesis of Related Statin Metabolites and Intermediates

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral pharmaceutical intermediates. mdpi.comsciforschenonline.orguniovi.es Enzymes offer high stereoselectivity, operate under mild reaction conditions, and can reduce the need for protecting groups and the generation of waste. mdpi.comsciforschenonline.org

A variety of enzymes have been utilized in the synthesis of statin intermediates. researchgate.net Deoxyribose-5-phosphate aldolase (DERA) has been instrumental in the synthesis of the chiral side chain of statins through a one-pot tandem aldol (B89426) reaction. nih.govplos.org This enzymatic approach allows for the stereoselective formation of two new stereocenters. nih.gov

Hydrolases, such as lipases and esterases, are another important class of enzymes used in statin synthesis. uniovi.es They can be employed for the kinetic resolution of racemic mixtures or the asymmetric desymmetrization of prochiral substrates to produce enantiomerically pure intermediates. mdpi.comnih.gov For example, a nitrilase-catalyzed desymmetrization of a prochiral dinitrile has been used to prepare a key chiral building block for atorvastatin. mdpi.com Furthermore, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of keto groups to produce chiral hydroxyl groups, which are essential features of the statin side chain. nih.gov The combination of different enzymes in multi-enzyme, one-pot processes is a promising strategy for developing highly efficient and sustainable synthetic routes to statin metabolites and intermediates. researchgate.net

Elucidation of Biotransformation Pathways Leading to 5 Dehydroxy 3s Atorvastatin in Preclinical and in Vitro Systems

Identification of Cytochrome P450 Isoforms and Other Enzymatic Systems Involved in 5-Dehydroxylation of Atorvastatin (B1662188) in Non-Human Models

The metabolism of atorvastatin is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.commdpi.com In non-human models, specific isoforms have been identified as key players in the various metabolic reactions, including the hydroxylation and subsequent dehydroxylation steps. While the primary metabolic pathway for atorvastatin involves hydroxylation at the ortho- and para- positions of the phenyl ring, the formation of dehydroxy metabolites suggests alternative or sequential enzymatic activities. mdpi.com

Beyond the well-established role of CYP3A4, other enzymes may contribute to the biotransformation of atorvastatin and its metabolites. For instance, uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are involved in the glucuronidation of atorvastatin and its hydroxylated metabolites, forming lactones. drugbank.commdpi.com While not directly leading to dehydroxylation, these conjugation reactions alter the substrate pool available for further metabolism by CYPs and other enzymes. The interplay between these different enzyme systems in non-human models creates a complex metabolic network where minor metabolites like 5-Dehydroxy (3S)-Atorvastatin can be formed.

Table 1: Key Enzymatic Systems in Atorvastatin Metabolism in Non-Human Models

Enzyme FamilySpecific IsoformsRole in Atorvastatin Metabolism
Cytochrome P450CYP3A4, CYP3A5Primary oxidative metabolism, including hydroxylation. drugbank.commdpi.comnih.gov
UGTsUGT1A1, UGT1A3Glucuronidation of atorvastatin and its metabolites. drugbank.com

Mechanistic Investigations of Dehydroxylation Reactions Utilizing Microsomal and Recombinant Enzyme Systems

Mechanistic studies using subcellular fractions like liver microsomes and recombinant enzyme systems have provided deeper insights into the enzymatic reactions involved in atorvastatin metabolism. nih.gov Microsomes, which are rich in CYP enzymes, are a standard in vitro tool to study phase I metabolic reactions. mdpi.com The incubation of atorvastatin with rat liver microsomes has been shown to produce a variety of metabolites, demonstrating the catalytic activity of the enzymes present. frontiersin.org

Recombinant systems, which express a single specific enzyme (e.g., recombinant CYP3A4), allow for the precise determination of the role of that enzyme in a particular metabolic step. nih.gov By using such systems, researchers can confirm the specific CYP isoforms responsible for the initial hydroxylation of atorvastatin, which is a critical step preceding any potential dehydroxylation. mdpi.com The mechanism of dehydroxylation itself is less direct. It is not typically a primary reaction but rather a subsequent modification of an already hydroxylated intermediate. The exact enzymatic mechanism for the removal of a hydroxyl group from an atorvastatin metabolite in these systems is not as well-characterized as the initial hydroxylation, suggesting it may be a minor or secondary pathway.

Characterization of Metabolic Intermediates and Sequential Biotransformations Preceding this compound Formation

The formation of this compound is understood to be the result of a series of sequential biotransformation steps. The primary and most well-documented metabolic pathway of atorvastatin is its oxidation to form ortho- and para-hydroxylated metabolites. drugbank.com These active metabolites are the major circulating forms of the drug. drugbank.com

The pathway to this compound likely involves these hydroxylated intermediates. One proposed pathway involves the formation of a dihydroxy-metabolite which then undergoes a dehydroxylation reaction. The initial step is the hydroxylation of the atorvastatin molecule at two different positions, creating a diol. Subsequently, one of these hydroxyl groups, specifically at the 5-position of the heptanoic acid side chain, is removed. This dehydroxylation step is a less common metabolic reaction compared to hydroxylation or glucuronidation.

The biotransformation also involves the formation of atorvastatin lactone from atorvastatin acid through glucuronidation intermediates. drugbank.com This lactonization process can occur with both the parent drug and its hydroxylated metabolites. researchgate.net These lactone metabolites are in equilibrium with their corresponding acid forms. drugbank.com It is plausible that one of these lactone intermediates could be a substrate for the enzymatic system responsible for the dehydroxylation.

Comparative Metabolic Profiling of Atorvastatin in Diverse In Vitro Systems (e.g., Hepatocytes, S9 Fractions, Cell Lines)

The metabolic profile of atorvastatin, including the formation of minor metabolites, has been investigated in a variety of in vitro systems to mimic the metabolic environment of the liver. These systems include primary hepatocytes, S9 fractions, and various cell lines. Each system offers different levels of metabolic capability and provides a unique window into the biotransformation of the drug.

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors. nih.gov Studies using cryopreserved human hepatocytes have shown that they can predict in vivo hepatic clearance and metabolic pathways. niph.go.jp In these systems, the major metabolites observed are the ortho- and para-hydroxylated forms of atorvastatin. researchgate.net The formation of minor metabolites like this compound would also be expected in these comprehensive systems, albeit at low levels.

S9 Fractions: The S9 fraction is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes. nih.gov This allows for the investigation of both phase I (microsomal) and some phase II (cytosolic) metabolic reactions. Compared to hepatocytes, S9 fractions may have a lower metabolic capacity for some pathways but are a useful tool for screening metabolic stability. nih.gov Studies have shown that liver S9 fractions can generate a significant number of atorvastatin metabolites. nih.gov

Cell Lines: Immortalized cell lines, such as HepG2, are also used to study drug metabolism. frontiersin.org While they are easier to maintain than primary hepatocytes, they often have lower and more variable expression of key metabolic enzymes like CYPs. mdpi.com

Table 2: Comparison of In Vitro Systems for Atorvastatin Metabolic Profiling

In Vitro SystemKey FeaturesAdvantagesLimitations
Primary HepatocytesFull complement of metabolic enzymes and cofactors. nih.gov"Gold standard" for predicting in vivo metabolism. nih.govLimited availability, donor variability, rapid decline in function. mdpi.com
S9 FractionsContains both microsomal and cytosolic enzymes. nih.govGood for screening metabolic stability and identifying major pathways. nih.govLower metabolic capacity than hepatocytes for some reactions. nih.gov
Cell Lines (e.g., HepG2)Immortalized and easy to culture. frontiersin.orgHigh-throughput screening applications.Often low and variable expression of key metabolic enzymes. mdpi.com

Studies comparing these systems have revealed that more complex models like micropatterned co-cultures of hepatocytes can identify a greater number of metabolites over longer incubation times compared to simpler systems like microsomes or hepatocyte suspensions. nih.gov This highlights the importance of choosing the appropriate in vitro model to detect minor metabolic pathways.

Impact of Enzyme Inducers and Inhibitors on this compound Formation in Preclinical In Vitro Models

The formation of this compound, being a product of enzymatic reactions, is susceptible to modulation by enzyme inducers and inhibitors. Since its formation is likely dependent on the initial hydroxylation of atorvastatin by CYP3A4, substances that affect this enzyme will consequently impact the downstream metabolic steps.

Enzyme Inhibitors: Known inhibitors of CYP3A4, such as certain antifungal agents, can significantly reduce the metabolism of atorvastatin. frontiersin.org This would lead to a decrease in the formation of all hydroxylated metabolites and, consequently, a reduction in the substrate available for the subsequent dehydroxylation reaction. Therefore, co-incubation of atorvastatin with a CYP3A4 inhibitor in an in vitro system like rat liver microsomes would be expected to decrease the formation of this compound. frontiersin.org

The interplay of these induction and inhibition effects can be complex and is a critical consideration in predicting drug-drug interactions and understanding the variability in metabolic profiles.

Subcellular Localization of Enzymes Responsible for 5-Dehydroxylation Within Non-Human Biological Systems

The enzymes responsible for the biotransformation of atorvastatin are localized in specific subcellular compartments. Understanding this localization is key to comprehending the sequence of metabolic events.

Cytochrome P450 Enzymes: The primary enzymes involved in the oxidative metabolism of atorvastatin, the CYPs, are membrane-bound proteins located predominantly in the endoplasmic reticulum of liver cells. mdpi.com This is where the initial hydroxylation of atorvastatin takes place.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These phase II enzymes, responsible for glucuronidation, are also primarily located in the endoplasmic reticulum. pharmgkb.org

The enzymes that would catalyze a dehydroxylation reaction are less clearly defined in this context. Dehydroxylases can be found in various subcellular locations, including the cytosol and mitochondria, depending on the specific enzyme and substrate. Given that the initial steps of atorvastatin metabolism occur in the endoplasmic reticulum, it is plausible that the dehydroxylation of an atorvastatin metabolite could also occur in this organelle, or that the hydroxylated intermediate is transported to another cellular compartment for further metabolism. Further research is needed to pinpoint the specific subcellular location of the enzyme(s) responsible for the formation of this compound in non-human systems.

Advanced Analytical Strategies for the Detection, Quantification, and Structural Confirmation of 5 Dehydroxy 3s Atorvastatin

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods for Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary and powerful tool for the analysis of Atorvastatin (B1662188) and its metabolites, including 5-Dehydroxy (3S)-Atorvastatin, in various biological matrices. d-nb.info The development of these methods focuses on achieving high sensitivity, selectivity, and throughput.

Method Development Insights: Method development often begins with the optimization of mass spectrometry parameters. For Atorvastatin and its hydroxylated metabolites, electrospray ionization (ESI) is a common choice, with some studies favoring the negative ion mode for enhanced selectivity and sensitivity. nih.gov The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for quantitative accuracy, effectively filtering out background noise. nih.govnih.gov For instance, the transition of m/z 559.3 to 440.1 is often monitored for Atorvastatin. scispace.com

Chromatographic separation is typically achieved using reversed-phase C18 columns. nih.govnih.govscispace.com Mobile phases are often composed of acetonitrile (B52724) and water with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. nih.govacs.orgakjournals.com Gradient or isocratic elution strategies are employed to resolve the parent drug from its various metabolites within a short run time, often under 6 minutes. nih.gov

Validation and Application: Validated HPLC-MS/MS methods demonstrate excellent linearity over a specified concentration range, with lower limits of quantitation (LLOQ) often reaching as low as 0.050 ng/mL for Atorvastatin and its metabolites. nih.gov Precision and accuracy are rigorously assessed, with intra- and inter-day variations typically below 15%. nih.gov These validated methods are routinely applied in pharmacokinetic studies to profile the absorption, distribution, metabolism, and excretion of Atorvastatin. nih.govnih.gov

Interactive Table: HPLC-MS/MS Method Parameters for Atorvastatin Metabolite Analysis

Parameter Typical Conditions Rationale
Ionization Mode ESI Negative/Positive Negative mode can offer improved selectivity and sensitivity for acidic compounds like Atorvastatin. nih.gov
Mass Analysis Triple Quadrupole (MRM) Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.govnih.gov
Stationary Phase C18 Reversed-Phase Offers good retention and separation for the relatively nonpolar Atorvastatin and its metabolites. nih.govscispace.com
Mobile Phase Acetonitrile/Water with Acid Organic modifier for elution strength and acidified aqueous phase to control ionization and improve peak shape. acs.orgakjournals.com
LLOQ 0.050 - 0.250 ng/mL Demonstrates the high sensitivity required for detecting low concentrations in biological samples. nih.govacs.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Synthetic and Biotransformed Analogues

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of novel synthetic analogues or biotransformed metabolites like this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), allow researchers to piece together the precise connectivity of atoms and the stereochemistry of the molecule. This is particularly important for confirming the position of modifications, such as the absence of a hydroxyl group in this compound, and for distinguishing it from other isomers.

Chiral Chromatography Techniques for Enantiomeric Purity Assessment and Stereoisomer Separation

Atorvastatin possesses chiral centers, meaning it can exist as different stereoisomers. Since only the (3R,5R)-enantiomer is pharmacologically active, it is crucial to separate and quantify any other stereoisomers, including those of its metabolites. mdpi.com Chiral chromatography is the gold standard for this purpose.

Methodologies: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. rasayanjournal.co.inppj.org.ly Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used. mdpi.comrasayanjournal.co.inppj.org.ly For instance, a Chiralcel® OD-RH column has been successfully used to separate Atorvastatin diastereomers. ppj.org.lymedjpps.com

The mobile phase in chiral separations is often a non-polar solvent like n-hexane or n-heptane mixed with an alcohol such as ethanol (B145695) or 2-propanol, sometimes with an acidic modifier like trifluoroacetic acid or formic acid. mdpi.comrasayanjournal.co.inmagtechjournal.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption. magtechjournal.com A study utilizing an ACQUITY UPC² Trefoil CEL2 column successfully separated Atorvastatin from its enantiomer in under 5 minutes. magtechjournal.com

Key Findings: These methods are validated to ensure they can accurately quantify the undesired enantiomer at very low levels, often with a limit of detection around 1.0 μg·mL⁻¹. magtechjournal.com The resolution factor between the enantiomeric peaks is a critical parameter, with values greater than 2 indicating good separation. rasayanjournal.co.in

Interactive Table: Chiral Chromatography Methods for Atorvastatin Isomers

Technique Chiral Stationary Phase Mobile Phase Example Key Performance Metric
HPLC Chiralpak AD-H n-Hexane, ethanol, trifluoroacetic acid (85:15:0.1 v/v/v) Resolution > 2 rasayanjournal.co.in
HPLC Chiralcel® OD-RH n-hexane-2-propanol (95:05 v/v) Separation of diastereomers ppj.org.lymedjpps.com
SFC ACQUITY UPC² Trefoil CEL2 CO₂ and methanol (B129727) with 0.1% TFA (78:22 v/v) Resolution factor of 4.1 magtechjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives or Specific Metabolic Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for analyzing certain metabolites, although its application to non-volatile compounds like Atorvastatin and its metabolites requires a derivatization step to increase their volatility. nih.govemrespublisher.com This typically involves chemical modification to convert polar functional groups, such as hydroxyl and carboxylic acids, into less polar, more volatile derivatives.

Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). emrespublisher.commdpi.com While the multi-step sample preparation can be laborious, GC-MS offers excellent chromatographic resolution and is particularly useful in metabolomics studies to investigate broader metabolic pathways that may be affected by the drug. nih.govemrespublisher.commdpi.com For instance, GC-MS has been used in global metabolic profiling to identify changes in endogenous metabolites in response to Atorvastatin administration. mdpi.com

Integration of High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful technique for the identification and structural confirmation of unknown metabolites. scirp.orgdntb.gov.ua Unlike standard tandem mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. scirp.orgscirp.org

By combining accurate mass data with the fragmentation patterns obtained from collision-induced dissociation (CID), a probable fragmentation pathway can be proposed. scirp.orgscirp.orgresearchgate.net For Atorvastatin, the protonated molecule [M+H]⁺ is observed at an m/z of 559.2635. scirp.org The subsequent fragmentation can be meticulously analyzed to confirm the structure of its metabolites. This level of detail is crucial for distinguishing between isomeric metabolites and confidently identifying novel biotransformation products like this compound.

Sample Preparation Methodologies for Complex Biological Matrices in Preclinical Research (e.g., Tissue Homogenates, Cell Lysates)

The effective extraction of analytes from complex biological matrices is a critical prerequisite for reliable quantitative analysis. The choice of sample preparation technique depends on the nature of the analyte and the matrix. For Atorvastatin and its metabolites in preclinical samples like tissue homogenates and cell lysates, several methods are employed.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to precipitate proteins. However, it may result in less clean extracts compared to other techniques. osf.iomdpi.com

Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT but can be more labor-intensive and may have lower recovery for polar metabolites. nih.govacs.orgosf.io

Solid-Phase Extraction (SPE): SPE is widely regarded as a robust method that provides high recovery and clean extracts. nih.govosf.ionih.govnih.gov It involves passing the sample through a cartridge containing a solid sorbent (e.g., C8 or C18) that retains the analytes, which are then eluted with a suitable solvent. nih.govnih.gov This technique significantly reduces matrix effects, which is crucial for accurate LC-MS/MS quantification. nih.gov Microextraction by packed sorbent (MEPS) is a miniaturized version of SPE that requires much smaller sample and solvent volumes, making it ideal for routine analysis. nih.gov

Application of Advanced Spectroscopic Techniques for Confirmation of Stereochemical Configuration (e.g., Circular Dichroism)

While chiral chromatography can separate stereoisomers, advanced spectroscopic techniques are needed to definitively determine their absolute configuration. Circular Dichroism (CD) spectroscopy is a powerful method for this purpose. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is unique to a specific stereoisomer and can be used as a fingerprint to confirm its stereochemical configuration. This technique is invaluable for confirming the (3S) configuration of this compound and ensuring the stereochemical integrity of synthetic standards and isolated metabolites.

Mechanistic Investigations into the Molecular and Cellular Interactions of 5 Dehydroxy 3s Atorvastatin in Preclinical Models

Exploration of Ligand-Receptor Binding Profiles and Enzyme Inhibition Kinetics of 5-Dehydroxy (3S)-Atorvastatin in In Vitro Assays

The primary molecular target of statins, including atorvastatin (B1662188) and its metabolites, is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govpatsnap.com The inhibitory activity of atorvastatin and its metabolites is attributed to their competitive binding to the active site of HMG-CoA reductase. drugbank.comnih.gov This binding prevents the substrate, HMG-CoA, from accessing the enzyme, thereby halting the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol synthesis. nih.govwikipedia.org

The binding affinity of statins to HMG-CoA reductase is typically in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA. helsinki.fi This high affinity allows statins to effectively outcompete the substrate and inhibit cholesterol synthesis. proteopedia.org The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, is a key parameter in evaluating the potency of statins. Studies have shown that atorvastatin and some of its metabolites have IC50 values in the nanomolar range. helsinki.fi For instance, one study reported the IC50 value for atorvastatin to be 154 nM. proteopedia.org

It is important to note that the different stereoisomers of atorvastatin can have varying levels of activity. For example, the (3S, 5S)-enantiomer of atorvastatin is considered inactive. guidetopharmacology.org

Assessment of its Modulatory Effects on Key Metabolic Pathways and Signaling Cascades in Cultured Cell Lines

The primary effect of this compound, as an active metabolite of atorvastatin, is the inhibition of the mevalonate (B85504) pathway. nih.gov This inhibition of HMG-CoA reductase leads to a reduction in the synthesis of mevalonate, a precursor for cholesterol and various non-steroidal isoprenoids. nih.gov The depletion of intracellular cholesterol stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, which in turn increases the uptake of LDL from the circulation. drugbank.comwikipedia.org

Beyond its direct impact on cholesterol synthesis, the inhibition of the mevalonate pathway has broader consequences on cellular signaling. Isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. nih.gov These proteins are critical regulators of numerous cellular processes, including cell growth, differentiation, and cytoskeletal organization. nih.gov By reducing the availability of isoprenoids, statins can modulate the activity of these signaling pathways. nih.gov

For instance, inhibition of the Rho/Rho-kinase (ROCK) pathway is considered a key pleiotropic effect of statins. nih.gov This can lead to various downstream effects, including increased expression of endothelial nitric oxide synthase (eNOS), which improves endothelial function. nih.gov

In the context of pancreatic β-cells, atorvastatin has been shown to impair their function by regulating small G proteins, which subsequently attenuates mTOR signaling and reduces functional β-cell mass. researchgate.net This effect on the mTOR signaling pathway highlights the complex interplay between the mevalonate pathway and other critical cellular signaling cascades.

Furthermore, statins can influence the expression of genes involved in lipid metabolism and transport. The intracellular depletion of cholesterol activates sterol regulatory element-binding proteins (SREBPs), which are transcription factors that stimulate the expression of the LDL receptor gene. nih.gov

Investigations into Potential Off-Target Interactions and Selectivity Profiles in Preclinical Biochemical Screens

While the primary target of this compound and other statins is HMG-CoA reductase, the potential for off-target interactions is an area of ongoing research. The pleiotropic effects of statins, which are effects independent of their cholesterol-lowering action, suggest that these compounds may interact with other molecular targets. nih.gov

One area of investigation is the interaction of statins with nuclear receptors. For example, atorvastatin metabolites have been identified as ligands for the pregnane (B1235032) X receptor (PXR). nih.gov PXR is a key regulator of drug-metabolizing enzymes and transporters. The activation of PXR by atorvastatin metabolites can lead to the induction of genes such as CYP3A4 and ABCB1 (also known as P-glycoprotein). nih.gov This suggests a potential for drug-drug interactions, as the induction of these genes can alter the metabolism and transport of other co-administered drugs. nih.gov

Interestingly, studies have shown differential effects of atorvastatin metabolites on PXR target genes. For example, the para-hydroxy metabolite of atorvastatin showed a significantly reduced induction of most PXR target genes compared to the ortho-hydroxy metabolite. nih.gov This highlights the importance of evaluating the specific activity of individual metabolites.

The selectivity of statins for HMG-CoA reductase over other enzymes is generally high. The binding affinity for HMG-CoA reductase is in the nanomolar range, indicating a potent and specific interaction. helsinki.fi However, at high concentrations, the possibility of interactions with other enzymes or receptors cannot be entirely ruled out.

Cellular Uptake and Intracellular Distribution Studies of this compound in In Vitro Cell Culture Systems

The cellular uptake of atorvastatin and its metabolites is a critical determinant of their pharmacological activity, as HMG-CoA reductase is an intracellular enzyme. ahajournals.org The liver is the primary site of action for atorvastatin, and its uptake into hepatocytes is mediated by specific transporters. drugbank.comclinpgx.org

Organic anion transporting polypeptides (OATPs), particularly OATP1B1 (encoded by the SLCO1B1 gene), play a significant role in the hepatic uptake of atorvastatin. clinpgx.org Genetic variations in the SLCO1B1 gene have been linked to altered plasma concentrations of atorvastatin, suggesting the importance of this transporter in its disposition. clinpgx.org Studies have indicated that both the ortho- and para-hydroxy metabolites of atorvastatin are also transported by OATP1B1. nih.gov

In addition to uptake transporters, efflux transporters such as P-glycoprotein (ABCB1), multidrug resistance-associated protein 2 (ABCC2), and breast cancer resistance protein (ABCG2) are involved in limiting the intestinal absorption and facilitating the biliary clearance of atorvastatin. clinpgx.org

Once inside the cell, atorvastatin and its metabolites distribute to their site of action, the endoplasmic reticulum, where HMG-CoA reductase is located. ahajournals.org The intracellular concentration of the active drug is a key factor influencing the degree of HMG-CoA reductase inhibition.

Studies using cultured cells, such as primary human hepatocytes, are valuable for investigating the mechanisms of cellular uptake and the factors that influence intracellular drug concentrations. For example, research has shown that para-hydroxy atorvastatin is efficiently taken up into cells, as evidenced by its ability to induce HMGCR expression to a similar extent as other atorvastatin compounds. nih.gov

Assessment of its Influence on Gene Expression Profiles and Protein Levels in Relevant Preclinical Models

The inhibition of HMG-CoA reductase by this compound and other active metabolites of atorvastatin triggers a cascade of changes in gene expression and protein levels, primarily aimed at restoring cholesterol homeostasis. nih.gov

A key consequence of intracellular cholesterol depletion is the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov These transcription factors are translocated to the nucleus where they upregulate the expression of genes involved in cholesterol synthesis and uptake. A primary target of SREBPs is the gene encoding the low-density lipoprotein (LDL) receptor. nih.govnih.gov The resulting increase in LDL receptor protein on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation. nih.govwikipedia.org

In addition to the LDL receptor, statins can also influence the expression of HMG-CoA reductase itself. The induction of HMGCR expression has been observed following treatment with atorvastatin metabolites, indicating a feedback mechanism in response to the inhibition of the cholesterol synthesis pathway. nih.gov

Furthermore, as discussed previously, atorvastatin metabolites can act as ligands for the pregnane X receptor (PXR), leading to the induction of drug-metabolizing enzymes and transporters. nih.gov For example, treatment with ortho-hydroxy atorvastatin has been shown to induce the expression of CYP3A4 and CYP2B6 proteins in primary human hepatocyte cultures. nih.gov The para-hydroxy metabolite, however, exhibited a reduced capacity to induce these proteins. nih.gov

Transcriptome profiling of primary pancreatic islets treated with atorvastatin has revealed inhibition of the expression of pancreatic transcription factors, as well as genes involved in mTOR signaling and small G protein pathways. researchgate.net This demonstrates that the effects of atorvastatin on gene expression extend beyond lipid metabolism.

Comparative Analysis of this compound's Biological Activities Versus Parent Atorvastatin in Non-Clinical Models (e.g., HMG-CoA Reductase Inhibition in cell-free systems)

In terms of HMG-CoA reductase inhibition, in vitro studies have shown that the ortho- and para-hydroxylated metabolites of atorvastatin have inhibitory activity that is equivalent to that of the parent atorvastatin. drugbank.com This is a key finding, as approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites. drugbank.comdroracle.ai This sustained inhibitory activity contributes to the long half-life of atorvastatin's effect. proteopedia.org

However, the various metabolites may exhibit different properties in other biological assays. For instance, as mentioned earlier, the ortho- and para-hydroxy metabolites of atorvastatin show differential induction of PXR target genes. nih.gov The ortho-hydroxy metabolite is a more potent inducer of CYP3A4 and CYP2B6 protein expression compared to the para-hydroxy metabolite. nih.gov

The following table summarizes the comparative HMG-CoA reductase inhibitory activity of atorvastatin and its metabolites based on available information.

CompoundRelative HMG-CoA Reductase Inhibitory Activity
AtorvastatinPotent inhibitor drugbank.comdroracle.ai
ortho-hydroxyatorvastatinEquivalent to atorvastatin drugbank.com
para-hydroxyatorvastatinEquivalent to atorvastatin drugbank.com

Stereochemical Considerations and Their Impact on the Research of 5 Dehydroxy 3s Atorvastatin

Chiral Recognition and Separation Techniques for the (3S) Enantiomer and its Counterparts

The separation of stereoisomers is a fundamental challenge in pharmaceutical analysis. Due to their identical physical properties in an achiral environment, specialized techniques are required for their resolution. rasayanjournal.co.in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most prevalent and effective methods for separating the stereoisomers of Atorvastatin (B1662188) and its related compounds. rasayanjournal.co.inmedjpps.com

CSPs are designed to interact differently with each enantiomer, leading to differential retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, a Chiralcel® OD-RH column has been successfully employed to separate Atorvastatin diastereomers using a mobile phase of n-hexane and 2-propanol. ppj.org.lymedjpps.com Similarly, the Lux Amylose-1 CSP is used in accordance with the United States Pharmacopeia (USP) monograph for the enantiomeric separation of Atorvastatin from its enantiomer, referred to as Atorvastatin Related Compound E. phenomenex.com

SFC has emerged as a powerful alternative, offering faster separations and being more environmentally friendly. An SFC method utilizing a Chiralpak AD-H column with a mobile phase of supercritical carbon dioxide and methanol (B129727) has been developed for the rapid enantiospecific separation of Atorvastatin. wisdomlib.org Another SFC method used an ACQUITY UPC2 Trefoil CEL2 column to separate Atorvastatin from its enantiomer within 5 minutes with a high resolution factor of 4.1. magtechjournal.com

Table 1: Chiral Separation Techniques for Atorvastatin Stereoisomers

TechniqueChiral Stationary Phase (CSP)Mobile PhaseKey Finding
HPLC Lux Amylose-1Per USP monographResolution (Rs) of 3.1 between Atorvastatin and its enantiomer, exceeding USP requirement of ≥2.0. phenomenex.com
HPLC Chiralcel® OD-RHn-hexane/2-propanol (95:5 v/v)Successful separation of two diastereomers with retention times of 3.23 and 3.85 min. medjpps.com
SFC ACQUITY UPC2 Trefoil CEL2CO2/methanol with 0.1% TFA (78:22 v/v)Rapid separation (5 min) with a resolution factor of 4.1. magtechjournal.com
SFC Chiralpak AD-HSupercritical CO2/methanol (90:10 v/v)Achieved high-resolution separation in under 10 minutes. wisdomlib.org

Influence of Stereochemistry on Enzymatic Recognition and Biotransformation Rates

The stereochemical configuration of a molecule is a critical determinant of its interaction with enzymes. Enzymes themselves are chiral macromolecules, and their active sites are structured to bind substrates with a high degree of stereospecificity. This principle governs the biotransformation of Atorvastatin and its stereoisomers.

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov The rate and products of this metabolism are dependent on the stereochemistry of the substrate. Different stereoisomers of Atorvastatin exhibit varied induction potencies for drug-metabolizing enzymes. Studies on the four optical isomers of Atorvastatin revealed that they all induce CYP3A4 mRNA and protein, but with differing magnitudes. The induction potency was found to be in the order of 3R,5R > 3R,5S = 3S,5S > 3S,5R. nih.gov This demonstrates that enzymatic recognition is highly sensitive to the spatial arrangement of the atoms in each isomer.

Metabolites of Atorvastatin, such as ortho- and para-hydroxy atorvastatin, are also ligands for the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug-metabolizing enzymes. nih.govnih.gov The stereochemistry of the parent compound influences the formation of these metabolites and their subsequent interaction with nuclear receptors like PXR, leading to differential induction of PXR target genes. nih.govnih.gov Therefore, the biotransformation rate of a compound like 5-Dehydroxy (3S)-Atorvastatin would be expected to differ significantly from its (3R) counterpart due to distinct interactions with metabolic enzymes like CYP3A4.

Stereoselective Analytical Method Development for Metabolite Quantification and Purity Determination

The development of validated, stereoselective analytical methods is crucial for determining the enantiomeric purity of bulk drugs and for quantifying specific stereoisomers and their metabolites in biological matrices. rasayanjournal.co.in These methods must be precise, accurate, specific, and robust.

Building on the separation techniques described earlier, quantitative methods are developed and validated according to guidelines from the International Conference on Harmonisation (ICH). For example, an isocratic HPLC method for quantifying the (S,S)-Atorvastatin enantiomer was validated for its linearity, precision, accuracy, and robustness. rasayanjournal.co.in The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer were established at 0.18 µg/mL and 0.60 µg/mL, respectively, demonstrating the method's sensitivity. rasayanjournal.co.in

Similarly, an SFC method was validated, showing a good linear relationship (r²=0.9999) for the enantiomer in the concentration range of 2.5-50 μg·mL-1. magtechjournal.com The LOQ for this method was 2.5 μg·mL-1, and the spiked recovery was 100.40%, indicating high accuracy. magtechjournal.com Mass spectrometry has also been introduced as a rapid method for chiral quantification by examining trimeric metal complexes containing the analyte and a chiral reference, allowing for direct measurement of chiral purity. nih.gov

Table 2: Validation Parameters for a Stereoselective HPLC Method for Atorvastatin Enantiomer

ParameterResultSignificance
Linearity r² > 0.999Demonstrates a direct proportional response to concentration.
LOD 0.18 µg/mLThe lowest concentration that can be reliably detected. rasayanjournal.co.in
LOQ 0.60 µg/mLThe lowest concentration that can be accurately quantified. rasayanjournal.co.in
Accuracy (% Recovery) 95% to 101%Shows the closeness of measured values to the true value. rasayanjournal.co.in
Robustness Resolution > 2.0 under varied conditionsIndicates the method's reliability with minor procedural changes. rasayanjournal.co.in

Impact of Stereoisomerism on Molecular Interactions and Target Binding in In Vitro Assays

The therapeutic effect of Atorvastatin is derived from its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govphenomenex.com This interaction is highly stereospecific. The clinically active form is the (3R,5R)-enantiomer, which binds effectively to the enzyme's active site.

The other stereoisomers, including those with a (3S) configuration, are significantly less active or inactive. Molecular modeling and docking studies have been used to analyze the interactions between the four optical enantiomers of Atorvastatin and the HMG-CoA reductase active site. researchgate.net These studies reveal that the (3R,5R) enantiomer achieves the most stable binding, primarily through hydrogen bonds and salt bridges involving its 3- and 5-hydroxyl groups and the terminal carboxylate group. researchgate.net

Strategies for Maintaining Stereochemical Integrity During Synthesis and Analysis

Ensuring and maintaining the stereochemical purity of a chiral drug is a critical aspect of pharmaceutical development, spanning from synthesis to final analysis. researchgate.net The synthesis of Atorvastatin requires precise control over the stereochemistry of the dihydroxy acid side chain. researchgate.net

Several strategies are employed for the enantioselective synthesis of Atorvastatin:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the desired stereoisomer.

Asymmetric Synthesis: This involves using chiral catalysts or reagents to induce stereoselectivity in a chemical reaction, creating the desired enantiomer in excess. allfordrugs.comacs.org For example, direct catalytic asymmetric aldol (B89426) reactions have been applied to the enantioselective synthesis of Atorvastatin. allfordrugs.com

Biocatalysis: Enzymes, such as diketoreductases, can be used to perform highly stereoselective reductions of precursor molecules, efficiently introducing multiple chiral centers in a single step. researchgate.netnih.gov

Once the desired stereoisomer is synthesized, its stereochemical integrity must be maintained during storage, formulation, and analysis. This is achieved by:

Using validated stereoselective analytical methods (as discussed in sections 6.1 and 6.3) for quality control, ensuring that the enantiomeric purity meets specifications. rasayanjournal.co.inmagtechjournal.com

Controlling analytical conditions such as temperature, pH, and mobile phase composition to prevent racemization or epimerization (the conversion of one stereoisomer into another). rasayanjournal.co.in Robustness testing during method validation helps to identify and control parameters that could compromise stereochemical integrity. rasayanjournal.co.in

Role and Implications of 5 Dehydroxy 3s Atorvastatin As a Reference Standard and Research Tool

Utility in Quantitative Bioanalytical Method Development for Atorvastatin (B1662188) and its Metabolites in Preclinical Studies

The accurate quantification of a drug and its metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. In preclinical research, 5-Dehydroxy (3S)-Atorvastatin is an indispensable reference standard for the development and validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. researchgate.netwjarr.comnih.gov

The availability of purified this compound allows analytical laboratories to:

Establish Method Specificity: Ensure the analytical method can distinguish between the parent drug (Atorvastatin), its isomeric metabolite (ortho-hydroxy atorvastatin), and the p-hydroxy metabolite without interference.

Determine Accuracy and Precision: By spiking known concentrations of the reference standard into blank biological matrices (e.g., rat plasma), researchers can assess how close the measured values are to the true values (accuracy) and the degree of scatter between repeated measurements (precision). researchgate.net

Define Linearity and Limits of Quantification: The standard is used to create calibration curves, establishing the concentration range over which the method is linear and determining the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be reliably measured. wjarr.comnih.gov

A highly selective and sensitive HPLC-based bioanalytical method was developed for estimating atorvastatin in rat plasma, which can be used in pharmacokinetic studies. wjarr.com The validation of these methods, performed in accordance with regulatory guidelines, confirms their reliability for preclinical applications. wjarr.comnih.gov

Table 1: Example Validation Parameters for HPLC-UV Bioanalytical Methods
ParameterAtorvastatinpara-hydroxy-atorvastatinortho-hydroxy-atorvastatinSource
Linearity Range (µg/mL)0.025 - 1.00.025 - 1.00.025 - 1.0 researchgate.net
Intra-assay Precision (%RSD)≤13%≤12%≤11% researchgate.net
Inter-assay Precision (%RSD)≤13%≤12%≤11% researchgate.net
Accuracy (%RE)≤15%≤15%≤15% researchgate.net

Application in In Vitro Drug-Drug Interaction Studies and Metabolic Pathway Elucidation

Atorvastatin is metabolized extensively by the cytochrome P450 (CYP) 3A4 enzyme. researchgate.netclinpgx.org Understanding the potential for drug-drug interactions (DDIs) is crucial, as co-administered drugs can inhibit or induce this enzyme, altering Atorvastatin's efficacy and safety profile. nih.gov this compound is a key tool in these investigations.

In vitro studies utilize this metabolite to:

Elucidate Induction Pathways: Atorvastatin and its metabolites, including p-OH-atorvastatin, have been identified as ligands for the Pregnane (B1235032) X Receptor (PXR). nih.gov PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including CYP3A4. By treating in vitro systems like primary human hepatocytes with p-OH-atorvastatin, researchers can measure the induction of PXR target genes and clarify the molecular mechanisms of auto-induction and DDIs. nih.gov

Characterize Differential Effects: Research has shown that Atorvastatin's metabolites can have different effects on PXR activation. For instance, while both ortho- and para-hydroxy metabolites induce CYP3A4 promoter activity, the para-hydroxy metabolite can lead to a markedly reduced or abolished induction of certain PXR target genes in hepatocytes. nih.gov This differential effect is linked to an impaired release of co-repressor proteins from PXR, a critical step in receptor activation. nih.gov Studying these differences is essential for accurately predicting the DDI potential of Atorvastatin. nih.gov

Table 2: Differential Effects of Atorvastatin Metabolites on PXR-Mediated Gene Induction
CompoundPXR Ligand BindingCYP3A4 Promoter ActivationInduction of PXR Target Genes in HepatocytesMechanism
AtorvastatinYesYesInduction ObservedCo-repressor release and co-activator recruitment
ortho-hydroxy AtorvastatinYesYesStrong InductionEffective co-repressor release
para-hydroxy AtorvastatinYesYesReduced/Abolished InductionImpaired (50%) release of co-repressors

Source: Adapted from nih.gov

Significance as a Marker for Specific Metabolic Routes in Preclinical Species and Mechanistic Investigations

The formation of this compound is a specific event mediated primarily by CYP3A enzymes. researchgate.net As such, its rate of formation serves as a direct marker for the activity of this metabolic pathway in preclinical models, such as liver microsomes from different species.

This is significant for:

Enzyme-Specific Investigations: While CYP3A4 is the major isoform responsible for Atorvastatin metabolism in humans, CYP3A5 also contributes. researchgate.net Mechanistic studies use recombinant human CYP3A4 and CYP3A5 enzymes to determine the precise contribution of each to the formation of p-OH-atorvastatin. Research has shown that the intrinsic clearance (CLint) rate for the formation of p-OH-atorvastatin by CYP3A4 is 2.4-fold higher than that of CYP3A5, confirming CYP3A4's dominant role. researchgate.net

Interspecies Scaling: The metabolic profile of a drug can vary significantly between preclinical species (e.g., rats, dogs) and humans. By measuring the formation of p-OH-atorvastatin in liver microsomes from different species, researchers can assess whether these animal models are representative of human metabolism, which is critical for extrapolating pharmacokinetic data.

Use in the Development of Stable Isotope Labeled Analogues for Mass Spectrometry-Based Metabolomics

Metabolomics, the large-scale study of small molecules within cells or biological systems, is increasingly used to understand drug action and effects. mdpi.comnih.gov Mass spectrometry (MS) is a core technology in this field. Stable isotope-labeled (SIL) compounds are essential tools for accurate quantification in MS-based analyses. medchemexpress.comvivanls.com

A stable isotope-labeled version of this compound, such as para-hydroxy Atorvastatin-D5, serves as an ideal internal standard. vivanls.com In this role, it is added in a known quantity to a biological sample (e.g., plasma) at the beginning of sample processing. Because the SIL analog is chemically identical to the endogenous metabolite but has a different mass, it can be distinguished by the mass spectrometer. medchemexpress.com

The use of SIL p-OH-atorvastatin allows researchers to:

Correct for Matrix Effects: Biological samples are complex and can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. The internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.

Account for Sample Loss: The internal standard corrects for any loss of the analyte during sample extraction and preparation, improving the precision and accuracy of the quantification.

Enable High-Throughput Analysis: SIL internal standards are crucial for robust and reliable quantification in large-scale metabolomics studies that analyze numerous samples. vivanls.com

Contribution to Understanding Structure-Metabolism Relationships of Statin Class Drugs

Studying the metabolism of Atorvastatin and its conversion to hydroxylated metabolites like this compound provides broader insights into the structure-metabolism relationships (SMR) of the entire statin drug class. researchgate.net Statins can exist as active hydroxy acids or inactive lactones, and the interconversion and metabolism of these forms are key determinants of their disposition. researchgate.netrsc.org

Research on p-OH-atorvastatin and other derivatives contributes to SMR understanding by:

Identifying Key Metabolic "Hotspots": The formation of ortho- and para-hydroxy metabolites demonstrates that the phenyl rings of the Atorvastatin molecule are susceptible to oxidation by CYP3A4. nih.gov This knowledge helps in the design of new drug candidates with potentially altered metabolic profiles, for example, by modifying these positions to block metabolism.

Evaluating Prodrug Strategies: Researchers have synthesized numerous Atorvastatin derivatives, such as esters and amides, to explore prodrug strategies. researchgate.net By studying how these structural modifications are hydrolyzed back to the active acid form by enzymes like carboxylesterases (CES) and paraoxonases (PONs), a clearer picture emerges of how different chemical groups influence metabolic activation. researchgate.net

Comparing Metabolic Pathways Across Statins: While Atorvastatin is primarily a CYP3A4 substrate, other statins are metabolized by different enzymes (e.g., Fluvastatin by CYP2C9). droracle.ai Comparing the formation, activity, and subsequent metabolism of hydroxylated metabolites across different statins helps build a comprehensive model of how the core statin structure and its various substituents dictate metabolic fate and potential for drug interactions. researchgate.net

Future Research Trajectories and Methodological Challenges in 5 Dehydroxy 3s Atorvastatin Investigations

Emerging Analytical Technologies for Enhanced Sensitivity and Specificity in Metabolite Detection

The detection and quantification of drug metabolites, particularly those present at low concentrations in complex biological matrices, demand analytical techniques with exceptional sensitivity and specificity. mdpi.com The analysis of atorvastatin (B1662188) and its metabolites has evolved significantly with the advent of sophisticated analytical instrumentation. researchgate.net

Hyphenated analytical techniques, which couple a separation technique with an online spectroscopic detection method, have become indispensable in pharmaceutical analysis. nih.govajpaonline.comactascientific.com These methods have revolutionized drug discovery, impurity profiling, bioanalysis, and metabolite identification by providing enhanced sensitivity, selectivity, and structural elucidation capabilities. rsisinternational.org For atorvastatin, which is administered at low doses and is extensively metabolized, highly sensitive techniques capable of detecting nanogram levels are required. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version, LC-MS/MS, are considered the gold standard for the analysis of drug metabolites due to their high sensitivity, accuracy, and ability to analyze complex mixtures. rsisinternational.orgalwsci.com These techniques are crucial for pharmacokinetic studies, enabling the sensitive and selective quantification of drugs and their metabolites in biological fluids. rsisinternational.org Ultra-Performance Liquid Chromatography (UPLC), when coupled with mass spectrometry (UPLC-MS/MS), offers even more rapid, sensitive, and selective methods for the quantification of atorvastatin and its metabolites in human plasma. rsc.org

The primary challenge in analyzing metabolites like 5-Dehydroxy (3S)-Atorvastatin lies in their low abundance amidst a complex biological background. mdpi.com Modern mass spectrometry-based methods, including high-resolution mass spectrometry (HRMS), provide precise mass measurements that aid in the identification of novel or unexpected metabolites. alwsci.comijpras.com The high resolution and sensitivity of mass spectrometry allow for the detection and quantification of hundreds to thousands of molecules in a single measurement. nih.gov

Future advancements are expected to focus on further improving the limits of detection and enhancing the specificity of these techniques. This includes the development of more efficient ionization sources, advanced mass analyzers, and novel chromatographic materials for better separation. nih.gov Data-independent acquisition (DIA) strategies in mass spectrometry are also being explored to improve the quantitative analysis of metabolites, although they require sophisticated software for data deconvolution. mdpi.com

The table below summarizes some of the key analytical technologies and their applications in the detection of atorvastatin and its metabolites.

Analytical TechniqueKey FeaturesApplication in Metabolite Detection
HPLC with UV/PDA Detection Robust and widely available. nih.govijpsjournal.comSuitable for quantification of the parent drug and major metabolites in pharmaceutical formulations and, in some cases, biological fluids. nih.govnih.govresearchgate.net
HPTLC Cost-effective and rapid for routine analysis. ijpsjournal.comUsed for the estimation of atorvastatin and can be applied for screening purposes. ijpsjournal.com
LC-MS/MS High sensitivity and specificity. rsisinternational.orgijpsjournal.comGold standard for quantifying low levels of atorvastatin and its metabolites in complex biological matrices like plasma. rsisinternational.orgalwsci.com Allows for simultaneous quantification of multiple analytes. ijpsjournal.com
UPLC-MS/MS Increased resolution, speed, and sensitivity over conventional HPLC. researchgate.netrsc.orgEnables rapid and highly sensitive determination of atorvastatin and its full profile of identified metabolites. rsc.org
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements. alwsci.comijpras.comFacilitates the identification and structural elucidation of unknown or novel metabolites. alwsci.comijpras.com

The continuous evolution of these analytical technologies is crucial for advancing our understanding of the metabolic pathways of drugs like atorvastatin and for characterizing the full spectrum of their metabolites, including this compound.

Q & A

Q. What in silico tools predict the metabolic fate of this compound, and how are these validated experimentally?

  • Methodology : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays and high-resolution mass spectrometry (HRMS) for metabolite identification .

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